CB-5083

Descripción

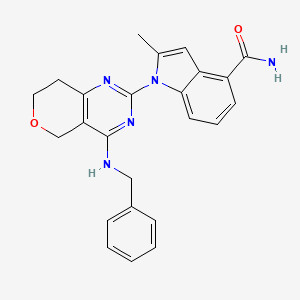

p97 Inhibitor this compound is an orally bioavailable inhibitor of valosin-containing protein (VCP) p97, with potential antineoplastic activity. Upon oral administration, this compound specifically binds to and inhibits the activity of p97. This prevents ubiquitin-dependent protein degradation and causes cellular accumulation of poly-ubiquitinated proteins. The inhibition of endoplasmic reticulum (ER)-associated protein degradation activates the ER-dependent stress response pathway, and leads to both an induction of apoptosis and inhibition of cell proliferation in susceptible tumor cells. p97, a type II AAA ATPase, plays a key role in cellular protein homeostasis. Its overexpression in many tumor cell types is associated with increased tumor cell proliferation and survival.

This compound is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 2 investigational indications.

a p97 ATPase inhibitor; structure in first source

Propiedades

IUPAC Name |

1-[4-(benzylamino)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl]-2-methylindole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5O2/c1-15-12-18-17(22(25)30)8-5-9-21(18)29(15)24-27-20-10-11-31-14-19(20)23(28-24)26-13-16-6-3-2-4-7-16/h2-9,12H,10-11,13-14H2,1H3,(H2,25,30)(H,26,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDALZZCKQFLGJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC=C2N1C3=NC4=C(COCC4)C(=N3)NCC5=CC=CC=C5)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801022542 |

Source

|

| Record name | CB-5083 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801022542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1542705-92-9 |

Source

|

| Record name | CB-5083 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1542705929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CB-5083 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16874 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CB-5083 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801022542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CB-5083 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/591IV6UL6J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of CB-5083 in Disrupting Protein Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CB-5083 is a first-in-class, potent, and selective small molecule inhibitor of the AAA (ATPases Associated with diverse cellular Activities) ATPase p97. By targeting the D2 ATPase domain of p97, this compound disrupts cellular protein homeostasis, leading to the accumulation of ubiquitinated proteins, induction of the Unfolded Protein Response (UPR), and ultimately, apoptosis in cancer cells. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.

Introduction to p97 and Its Role in Protein Homeostasis

The p97/VCP (Valosin-Containing Protein) is a critical enzyme that functions as a molecular chaperone, playing a central role in maintaining protein homeostasis (proteostasis).[1] It is involved in a myriad of cellular processes, including the ubiquitin-proteasome system (UPS), endoplasmic reticulum-associated degradation (ERAD), autophagy, and DNA damage repair.[1][2] In cancer cells, which often exhibit high rates of protein synthesis and are under constant proteotoxic stress, the demand for p97 function is elevated, making it a compelling therapeutic target.[1][3]

This compound: A Selective Inhibitor of the p97 D2 ATPase Domain

This compound is an orally bioavailable, ATP-competitive inhibitor that selectively targets the D2 ATPase domain of p97.[4] This selectivity is crucial as it allows for the potent disruption of p97's function in protein degradation pathways.[4][5] Inhibition of the D2 domain's ATPase activity prevents the conformational changes required for p97 to process and chaperone its ubiquitinated substrate proteins.[5]

Mechanism of Action: A Cascade of Proteotoxic Stress

The inhibition of p97 by this compound initiates a cascade of events that ultimately leads to cancer cell death. The core mechanism can be broken down into the following key steps:

-

Accumulation of Poly-ubiquitinated Proteins: The primary and most immediate consequence of p97 inhibition is the cellular accumulation of poly-ubiquitinated proteins.[1][6] p97 is responsible for extracting these tagged proteins from cellular complexes and membranes for subsequent degradation by the proteasome. When p97 is inhibited, this "segregase" activity is lost, leading to a buildup of ubiquitinated substrates.[4] A hallmark of this compound activity is the accumulation of K48-linked polyubiquitin chains.[1][7]

-

Induction of the Unfolded Protein Response (UPR) and ER Stress: A significant portion of p97's substrates are misfolded proteins from the endoplasmic reticulum (ER) that are targeted for degradation via ERAD.[1] The failure to clear these proteins due to p97 inhibition leads to their accumulation within the ER, triggering ER stress and activating all three arms of the UPR: PERK, IRE1α, and ATF6.[1][8] This is evidenced by the increased phosphorylation of PERK and eIF2α, splicing of XBP1, and upregulation of UPR-associated proteins like BiP and CHOP.[1]

-

Induction of Apoptosis: If the ER stress induced by this compound is prolonged and irremediable, the UPR shifts from a pro-survival to a pro-apoptotic signaling pathway.[1][8] A key mediator of this switch is the transcription factor CHOP (CCAAT/enhancer-binding protein homologous protein), which is robustly induced by this compound treatment.[1] CHOP upregulates the expression of pro-apoptotic proteins, leading to the activation of the caspase cascade and programmed cell death.[1][9]

Quantitative Data

The following tables summarize key quantitative data related to the activity of this compound from various preclinical studies.

Table 1: In Vitro Potency of this compound

| Assay Type | Target | IC50 | Reference |

| Biochemical Assay | p97 ATPase | 11 nM | [7] |

| Biochemical Assay | p97 ATPase | 15.4 nM | [10] |

| Cell Viability | HCT116 cells | 0.31 µM | [11] |

| Cell Viability | HL-60 cells | 0.45 µM | [11] |

Table 2: In Vivo Experimental Dosages of this compound in Mouse Models

| Mouse Model | Dosage | Dosing Schedule | Outcome | Reference |

| RPMI8226 Xenograft | 60 mg/kg | Single oral dose | Increased K48 ubiquitin, CHOP, and cPARP in tumors | [1] |

| VCPR155H/+ | 15 mg/kg | Daily oral gavage for 6 months | Well-tolerated, modulated autophagy markers | [12] |

| Wild-type mice | 15 mg/kg and 30 mg/kg | Single gavage administration | Reversible inhibition of PDE6 | [12] |

Experimental Protocols

This section provides an overview of common experimental protocols used to characterize the mechanism of action of this compound.

p97 ATPase Inhibition Assay

This assay measures the ability of this compound to inhibit the ATPase activity of purified p97 enzyme.

-

Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting from a high concentration (e.g., 10 µM).

-

Reaction Setup: In a 384-well plate, add 20 nM of hexameric p97 enzyme.

-

Initiate Reaction: Add 20 µM ATP to start the reaction. The total reaction volume is 5 µL.

-

Incubation: Seal the plate and incubate at 37°C for 15 minutes.

-

Detection: Use a commercial kit such as ADP-Glo™ to measure the amount of ADP produced, which is inversely proportional to p97 inhibition. Luminescence is measured using a plate reader.

-

Data Analysis: Calculate IC50 values by fitting the luminescence data to a four-parameter sigmoidal curve.[13]

Western Blotting for Protein Homeostasis Markers

This technique is used to detect changes in the levels of key proteins involved in the UPR and apoptosis.

-

Cell Treatment: Culture cancer cell lines (e.g., RPMI8226, HCT116) and treat with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 8, 12, or 24 hours).

-

Protein Extraction: Lyse the cells and quantify the total protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Resolve 10-20 µg of protein per lane on a 4-12% Bis-Tris gradient gel and transfer to a nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against proteins of interest (e.g., BiP, XBP1s, p-PERK, CHOP, K48-ubiquitin, cleaved PARP, and a loading control like GAPDH).

-

Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[1]

Cell Viability Assay

This assay determines the effect of this compound on the proliferation and viability of cancer cells.

-

Cell Seeding: Seed cancer cells in 96-well plates.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours.

-

Viability Measurement: Use a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of cell viability.

-

Data Analysis: Measure luminescence and calculate IC50 values by normalizing the data to DMSO-treated control cells.[11]

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic cells.

-

Cell Treatment: Treat cells (e.g., HCT116) with this compound (e.g., 20 µM) or DMSO for 12 hours.

-

Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are undergoing apoptosis, while PI staining indicates loss of membrane integrity (late apoptosis/necrosis).

-

Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).[14]

Visualizations

The following diagrams illustrate the key mechanisms and workflows associated with this compound.

Caption: this compound Mechanism of Action.

Caption: In Vitro Experimental Workflow.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Discovery of a First-in-Class, Potent, Selective, and Orally Bioavailable Inhibitor of the p97 AAA ATPase (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Temporal proteomics reveal specific cell cycle oncoprotein downregulation by p97/VCP inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Structural Basis of p97 Inhibition by the Site-Selective Anticancer Compound this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. VCP inhibitors induce endoplasmic reticulum stress, cause cell cycle arrest, trigger caspase‐mediated cell death and synergistically kill ovarian cancer cells in combination with Salubrinal - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel p97/VCP inhibitor induces endoplasmic reticulum stress and apoptosis in both bortezomib‐sensitive and ‐resistant multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. b-pompilidotoxin.com [b-pompilidotoxin.com]

- 11. researchgate.net [researchgate.net]

- 12. A p97/Valosin-Containing Protein Inhibitor Drug this compound Has a Potent but Reversible Off-Target Effect on Phosphodiesterase-6 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. file.glpbio.com [file.glpbio.com]

- 14. researchgate.net [researchgate.net]

The Cellular Target of CB-5083: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CB-5083 is a first-in-class, orally bioavailable small molecule inhibitor that has demonstrated potent anti-tumor activity in a range of preclinical cancer models. This technical guide provides an in-depth overview of the primary cellular target of this compound, its mechanism of action, and the key experimental methodologies used to characterize its activity. The primary cellular target of this compound is p97, also known as Valosin-Containing Protein (VCP), a critical enzyme in protein homeostasis. This compound selectively inhibits the D2 ATPase domain of p97, leading to disruption of the ubiquitin-proteasome system, induction of the unfolded protein response (UPR), and ultimately, apoptosis in cancer cells. This document summarizes key quantitative data, details experimental protocols, and provides visual representations of the relevant cellular pathways and experimental workflows.

The Primary Cellular Target: p97/VCP

The primary cellular target of this compound is p97, a member of the AAA+ (ATPases Associated with diverse cellular Activities) family of proteins. p97 is a crucial regulator of protein homeostasis, playing a key role in the ubiquitin-proteasome system (UPS)[1]. It functions as a segregase, utilizing the energy from ATP hydrolysis to extract ubiquitinated proteins from cellular structures, thereby facilitating their degradation by the proteasome[2].

This compound is a potent and highly selective inhibitor of the D2 ATPase domain of p97[3]. It acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the D2 domain[1]. Inhibition of the D2 domain's ATPase activity is the primary mechanism by which this compound exerts its anti-cancer effects[1]. While p97 also has a D1 ATPase domain, this compound shows marked selectivity for the D2 domain[1].

Quantitative Data: Potency and Efficacy

The inhibitory activity of this compound against p97 and its anti-proliferative effects on various cancer cell lines have been quantified in numerous studies. The following tables summarize key potency and efficacy data.

| Target | Assay Type | IC50 (nM) | Reference(s) |

| p97/VCP | Biochemical ATPase Assay | 11 | [4][5] |

| Cell Line | Cancer Type | Assay Type | GI50 / IC50 (nM) | Reference(s) |

| RPMI-8226 | Multiple Myeloma | Cell Viability | 96 - 1,152 (median 326) | [3] |

| AMO-1 | Multiple Myeloma | Cell Viability | 81 | [4] |

| HCT116 | Colorectal Cancer | Cell Viability | ~500 | [4] |

| A549 | Lung Cancer | Cell Viability | ~680 | |

| NCI-H1838 | Lung Cancer | Cell Viability | - | [4] |

Mechanism of Action

Inhibition of p97 by this compound disrupts the normal process of protein degradation, leading to an accumulation of ubiquitinated proteins and unresolved endoplasmic reticulum (ER) stress. This, in turn, activates the Unfolded Protein Response (UPR), a cellular stress response aimed at restoring protein homeostasis. However, sustained UPR activation by this compound ultimately triggers apoptosis in cancer cells[3].

Signaling Pathway: The Unfolded Protein Response (UPR)

The UPR is mediated by three main ER-transmembrane sensors: IRE1α (Inositol-requiring enzyme 1α), PERK (PKR-like ER kinase), and ATF6 (Activating transcription factor 6). Under normal conditions, these sensors are kept inactive by the chaperone protein BiP (Binding immunoglobulin protein). Upon accumulation of unfolded proteins, BiP dissociates from these sensors, leading to their activation[6][7][8][9][10]. This compound treatment has been shown to activate all three arms of the UPR[3].

References

- 1. Structural Basis of p97 Inhibition by the Site-Selective Anticancer Compound this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | A Mighty “Protein Extractor” of the Cell: Structure and Function of the p97/CDC48 ATPase [frontiersin.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Targeting the AAA ATPase p97 as an approach to treat cancer through disruption of protein homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Unfolded protein response - Wikipedia [en.wikipedia.org]

- 10. Unfolded Protein Response (UPR) Pathway and ER Stress FAQs [bio-techne.com]

The Role of CB-5083 in Inducing Endoplasmic Reticulum Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CB-5083 is a potent, selective, and orally bioavailable inhibitor of the p97 AAA ATPase, a critical regulator of protein homeostasis.[1] By targeting p97, this compound disrupts cellular processes such as the ubiquitin-proteasome system and endoplasmic reticulum-associated degradation (ERAD), leading to the accumulation of misfolded proteins and the induction of profound endoplasmic reticulum (ER) stress.[2] This triggers the Unfolded Protein Response (UPR), a signaling network aimed at restoring proteostasis. However, the irresolvable ER stress induced by this compound ultimately activates the apoptotic arm of the UPR, making it a promising therapeutic strategy for various cancers that are highly dependent on a functional protein homeostasis machinery.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound in inducing ER stress, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Introduction to this compound and p97 Inhibition

p97 (also known as VCP) is a hexameric AAA (ATPases Associated with diverse cellular Activities) ATPase that plays a crucial role in maintaining cellular protein homeostasis.[2] It functions by utilizing the energy from ATP hydrolysis to remodel and segregate ubiquitinated proteins from cellular structures, thereby facilitating their degradation by the proteasome.[3] This process is integral to the ERAD pathway, which removes misfolded or unfolded proteins from the ER lumen.[4]

Cancer cells, with their high rates of protein synthesis and proliferation, are particularly reliant on the protein degradation machinery to manage the increased load of misfolded proteins and to maintain survival.[1] Consequently, p97 has emerged as a compelling therapeutic target in oncology.[5]

This compound is a first-in-class small molecule inhibitor that competitively binds to the D2 ATPase domain of p97, leading to the inhibition of its activity.[4][6] This inhibition disrupts the ERAD pathway, causing an accumulation of poly-ubiquitinated and misfolded proteins within the ER, which in turn triggers a state of intense and unresolved ER stress.[1][3]

Quantitative Data: The Potency of this compound

The anti-proliferative activity of this compound has been evaluated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent cytotoxic effects.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HCT116 | Colon Carcinoma | 0.24 - 0.31 | [7][8] |

| A549 | Lung Carcinoma | 0.68 | [9][10] |

| RPMI-8226 | Multiple Myeloma | 0.45 | [7][8] |

| SJSA-1 | Osteosarcoma | 0.3286 | [11] |

| U2OS | Osteosarcoma | ~0.5 | [11] |

| HOS | Osteosarcoma | ~0.8 | [11] |

| MG63 | Osteosarcoma | ~1.032 | [11] |

Mechanism of Action: Induction of the Unfolded Protein Response (UPR)

The accumulation of misfolded proteins in the ER due to p97 inhibition by this compound activates the three primary sensor proteins of the UPR: PERK, IRE1α, and ATF6.[12]

-

The PERK Pathway: Upon activation, PERK (PKR-like ER kinase) phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α). This leads to a general attenuation of protein synthesis, reducing the protein load on the ER. However, it selectively promotes the translation of activating transcription factor 4 (ATF4), which upregulates genes involved in amino acid metabolism, antioxidant responses, and apoptosis, including the pro-apoptotic transcription factor CHOP (C/EBP homologous protein).[13]

-

The IRE1α Pathway: IRE1α (inositol-requiring enzyme 1α) is a transmembrane protein with both kinase and endoribonuclease activity. Upon activation, it mediates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. The spliced form, XBP1s, is a potent transcription factor that upregulates genes involved in ER expansion, protein folding, and ERAD.[13]

-

The ATF6 Pathway: ATF6 (activating transcription factor 6) is a transmembrane transcription factor that, upon ER stress, translocates to the Golgi apparatus where it is cleaved by site-1 and site-2 proteases. The cleaved N-terminal fragment (ATF6f) migrates to the nucleus and activates the transcription of genes encoding ER chaperones, such as BiP (GRP78), and components of the ERAD machinery.[13]

Treatment with this compound leads to a robust and sustained activation of all three UPR arms, culminating in the induction of CHOP and ultimately, apoptosis.[1][2]

Signaling Pathway Diagrams

Caption: this compound inhibits p97, leading to ER stress and apoptosis.

Caption: The three arms of the Unfolded Protein Response activated by this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis of ER Stress Markers

This protocol is used to detect the expression levels of key UPR proteins following this compound treatment.

Materials:

-

6-well plates

-

Cancer cell lines

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-BiP, anti-CHOP, anti-p-eIF2α, anti-XBP1s, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in 6-well plates and treat with this compound at the desired concentrations and time points.

-

Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

-

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control like β-actin.

Quantitative Real-Time PCR (qPCR) for UPR Gene Expression

This protocol is used to measure the mRNA levels of UPR target genes.

Materials:

-

Cancer cell lines

-

This compound

-

RNA extraction kit (e.g., RNeasy Mini Kit)

-

cDNA synthesis kit

-

qPCR primers for target genes (e.g., BIP, CHOP, XBP1s, ATF4) and a housekeeping gene (e.g., GAPDH)

-

SYBR Green qPCR master mix

-

qPCR instrument

Procedure:

-

Treat cells with this compound as described for Western blotting.

-

Isolate total RNA from the cells using an RNA extraction kit.

-

Synthesize cDNA from the RNA using a cDNA synthesis kit.

-

Set up qPCR reactions with SYBR Green master mix, primers, and cDNA.

-

Run the qPCR program on a real-time PCR system.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Conclusion

This compound represents a targeted therapeutic approach that exploits the reliance of cancer cells on protein homeostasis pathways. By inhibiting p97, this compound induces a state of chronic and unresolved ER stress, leading to the activation of the UPR and subsequent apoptosis. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate the role of this compound and the broader implications of targeting the p97-ER stress axis in cancer therapy. Further research into the nuanced downstream effects of this compound-induced UPR will be crucial for optimizing its therapeutic potential and identifying patient populations most likely to benefit from this innovative treatment strategy.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. researchhub.com [researchhub.com]

- 3. Colony Forming Assay Protocol: A Comprehensive Guide: R&D Systems [rndsystems.com]

- 4. researchgate.net [researchgate.net]

- 5. artscimedia.case.edu [artscimedia.case.edu]

- 6. ossila.com [ossila.com]

- 7. Discovery of novel benzylquinazoline molecules as p97/VCP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. CB 5083 | p97 ATPase | Tocris Bioscience [tocris.com]

- 11. pubcompare.ai [pubcompare.ai]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Mechanism, regulation and functions of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

CB-5083 and the unfolded protein response (UPR) pathway

An In-depth Technical Guide to CB-5083 and the Unfolded Protein Response (UPR) Pathway

Introduction

The maintenance of protein homeostasis, or proteostasis, is a critical cellular process, the disruption of which is increasingly recognized as a viable therapeutic strategy in oncology. Cancer cells, with their high rates of protein synthesis and proliferation, are particularly dependent on pathways that manage protein folding and degradation. One such key regulator is the AAA-ATPase p97 (also known as VCP, Valosin-Containing Protein), which plays a crucial role in the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway.

This compound is a first-in-class, potent, and orally bioavailable small molecule inhibitor that selectively targets the D2 ATPase domain of p97.[1][2][3] By inhibiting p97, this compound disrupts the degradation of misfolded proteins, leading to their accumulation within the endoplasmic reticulum (ER). This accumulation induces a state of severe and irresolvable proteotoxic stress, which in turn triggers the Unfolded Protein Response (UPR).[4][5] This guide provides a detailed examination of the mechanism of action of this compound, its specific effects on the UPR signaling cascade, and the experimental methodologies used to characterize these interactions.

Core Mechanism: Inhibition of p97 and Disruption of ERAD

The primary function of p97 in the ERAD pathway is to facilitate the retro-translocation of ubiquitinated, misfolded proteins from the ER lumen into the cytosol for subsequent degradation by the proteasome.[6][7] this compound acts as an ATP-competitive inhibitor, binding specifically to the D2 domain's ATP-binding site, which is critical for its protein remodeling and extraction functions.[1][8]

The inhibition of p97 by this compound effectively stalls the ERAD process.[6] This leads to a rapid build-up of poly-ubiquitinated proteins and terminally misfolded ERAD substrates within the ER, causing significant ER stress.[1][4] This unresolved stress is the primary trigger for the activation of the UPR.

Activation of the Unfolded Protein Response (UPR) Pathway

The UPR is an adaptive signaling network designed to alleviate ER stress. However, when the stress is overwhelming and persistent, the UPR switches from a pro-survival to a pro-apoptotic response. The UPR is mediated by three ER-transmembrane sensor proteins: PERK, IRE1, and ATF6.[4] this compound has been shown to robustly activate all three arms of the UPR, ultimately pushing cancer cells towards apoptosis.

-

PERK (PKR-like ER kinase) Pathway: Upon ER stress, PERK dimerizes and autophosphorylates, becoming active. Its primary substrate is the eukaryotic initiation factor 2 alpha (eIF2α). Phosphorylation of eIF2α leads to a general attenuation of protein synthesis, reducing the protein load on the ER.[9] However, it paradoxically allows for the preferential translation of Activating Transcription Factor 4 (ATF4).[9] ATF4 is a key transcription factor that upregulates genes involved in stress response and, crucially, the pro-apoptotic factor CHOP (C/EBP homologous protein).[6] The strong induction of CHOP is a hallmark of this compound-induced ER stress and a critical step in initiating apoptosis.[4][8]

-

IRE1 (Inositol-requiring enzyme 1) Pathway: IRE1 is activated by oligomerization and autophosphorylation. Its activation unleashes its endoribonuclease activity, which unconventionally splices a 26-nucleotide intron from the X-box binding protein 1 (XBP1) mRNA.[10] The resulting spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes encoding ER chaperones and ERAD components to enhance the protein-folding capacity of the ER. Treatment with this compound leads to the accumulation of XBP1s.[8]

-

ATF6 (Activating Transcription Factor 6) Pathway: When ER stress occurs, ATF6 translocates from the ER to the Golgi apparatus, where it is cleaved by proteases to release its active N-terminal cytosolic fragment.[9][10] This fragment moves to the nucleus and, like XBP1s, activates the transcription of UPR target genes, including chaperones like BiP.[11][10]

The combined and sustained activation of these pathways, particularly the PERK-CHOP and IRE1 arms, by this compound creates an irresolvable proteotoxic state that culminates in programmed cell death.[4][6][8]

Caption: The Unfolded Protein Response (UPR) signaling pathways.

Caption: Mechanism of action for the p97 inhibitor this compound.

Quantitative Data

The anti-tumor activity of this compound is demonstrated by its potent inhibition of cell viability across various cancer types and its robust induction of UPR-related gene and protein expression.

Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation |

|---|---|---|---|

| SJSA-1 | Osteosarcoma | 0.3286 - 1.032 | [6] |

| U2OS | Osteosarcoma | 0.3286 - 1.032 | [6] |

| HOS | Osteosarcoma | 0.3286 - 1.032 | [6] |

| HCT116 | Colon Cancer | 0.31 | [12] |

| HL-60 | Acute Myeloid Leukemia | 0.45 | [12] |

| Multiple Myeloma Lines | Multiple Myeloma | Generally < 1.0 |[8][13] |

Table 2: Modulation of UPR-Related Markers by this compound

| Marker | Type | Change Upon Treatment | Cellular Effect | Citation |

|---|---|---|---|---|

| Poly-ubiquitinated proteins | Protein | Strong Accumulation | Inhibition of protein degradation | [1][4] |

| BiP (HSPA5) | Protein/mRNA | Induction | ER stress sensor | [2][8] |

| p-PERK | Protein | Increased Phosphorylation | Activation of PERK pathway | [8] |

| ATF4 | mRNA | Induction | Key UPR transcription factor | [6] |

| CHOP | Protein/mRNA | Strong Induction | Pro-apoptotic transcription factor | [4][6][8] |

| sXBP1 | Protein | Accumulation | Activation of IRE1 pathway | [8] |

| DR5 (Death Receptor 5) | Protein/mRNA | 7.7-fold (protein), 18.9-fold (mRNA) | UPR-induced apoptosis mediator |[4] |

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the effects of this compound on the UPR pathway.

1. Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

-

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Prepare a serial dilution of this compound in culture medium. Treat cells with a range of concentrations (e.g., 0.01 µM to 20 µM) and include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

-

Measurement: Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume). Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Normalize the data to the vehicle control and plot the dose-response curve using non-linear regression to calculate the IC50 value.

-

2. Western Blotting for UPR Markers

-

Objective: To detect changes in the expression and phosphorylation status of key UPR proteins.

-

Methodology:

-

Cell Treatment & Lysis: Culture cells to ~80% confluency and treat with this compound (e.g., at 1x and 2x IC50 concentrations) for a specified time (e.g., 8, 16, 24 hours). Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample and separate them on a 4-15% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., p-PERK, CHOP, BiP, XBP1s, and a loading control like GAPDH).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Caption: Experimental workflow for assessing this compound's effects.

Conclusion

This compound is a potent inhibitor of the p97 ATPase that disrupts cellular proteostasis by blocking the ERAD pathway. This mechanism of action leads to the accumulation of misfolded proteins, inducing irresolvable ER stress and robustly activating the pro-apoptotic arms of the Unfolded Protein Response.[4][6] The strong induction of markers like CHOP and the activation of the PERK and IRE1 pathways underscore its ability to push cancer cells toward apoptosis.[8] While clinical development of this compound faced challenges due to off-target effects, its mechanism provides a crucial proof-of-concept for targeting p97 and the protein homeostasis network in cancer therapy, paving the way for next-generation inhibitors.[12][14] The data and protocols outlined in this guide offer a comprehensive framework for researchers and drug developers investigating this important therapeutic target.

References

- 1. Structural Basis of p97 Inhibition by the Site-Selective Anticancer Compound this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Targeting p97 to Disrupt Protein Homeostasis in Cancer [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Targeting the AAA ATPase p97 as an approach to treat cancer through disruption of protein homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a First-in-Class, Potent, Selective, and Orally Bioavailable Inhibitor of the p97 AAA ATPase (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, an inhibitor of P97, suppresses osteosarcoma growth and stem cell properties by altering protein homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Harnessing p97/VCP: A Transformative AAA+ ATPase Target for Next-Generation Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Frontiers | Structure and Molecular Mechanism of ER Stress Signaling by the Unfolded Protein Response Signal Activator IRE1 [frontiersin.org]

- 10. ER stress signaling has an activating transcription factor 6α (ATF6)-dependent “off-switch” - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Subtilase cytotoxin activates PERK, IRE1 and ATF6 endoplasmic reticulum stress-signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Proteomics analysis reveals the differential impact of the p97 inhibitor this compound on protein levels in various cellular compartments of the HL-60 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Thrombospondin-1 counteracts the p97 inhibitor this compound in colon carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Journey of CB-5083: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

CB-5083 is a first-in-class, orally bioavailable small molecule inhibitor of p97, a critical AAA (ATPases Associated with diverse cellular Activities) ATPase.[1][2] p97 plays a pivotal role in maintaining protein homeostasis by regulating processes such as the ubiquitin-proteasome system (UPS), endoplasmic reticulum-associated degradation (ERAD), and autophagy.[2][3] Its overexpression in various cancer cells is linked to increased proliferation and survival, making it a compelling target for anticancer therapy.[1] This technical guide provides an in-depth analysis of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, presenting key data in a structured format, detailing experimental protocols, and visualizing complex biological pathways.

Pharmacodynamics: Mechanism of Action and Cellular Effects

This compound is a potent and selective, ATP-competitive inhibitor of the D2 ATPase domain of p97.[4][5] Inhibition of p97 by this compound disrupts protein homeostasis, leading to the accumulation of polyubiquitinated proteins and unresolved endoplasmic reticulum (ER) stress.[4][6] This triggers the Unfolded Protein Response (UPR), a cellular stress response pathway.[4][7] Persistent ER stress ultimately activates the apoptotic cascade, leading to cancer cell death.[4][6][7]

Signaling Pathway of this compound Action

The primary mechanism of this compound involves the inhibition of p97, which is essential for the extraction of misfolded proteins from the ER for subsequent degradation by the proteasome (ERAD). This disruption leads to the activation of all three arms of the UPR.

The Unfolded Protein Response (UPR) Pathway Triggered by this compound

Inhibition of p97 by this compound leads to the accumulation of misfolded proteins in the ER, which in turn activates the three main sensors of the UPR: PERK, IRE1, and ATF6.[4][6][7] This activation aims to restore protein homeostasis but can trigger apoptosis if the stress is prolonged and severe.

Quantitative Pharmacodynamic Data

The cellular effects of this compound have been quantified in numerous studies across various cancer cell lines.

| Parameter | Cell Line(s) | Value | Reference(s) |

| IC50 (p97 ATPase activity) | Purified human p97 | 11 nM | [8][9] |

| GI50 (72h exposure) | Multiple Myeloma Cell Lines (n=18) | Median: 326 nM (Range: 96 - 1,152 nM) | [4] |

| GI50 (72h exposure) | Solid Tumor Cell Lines (n=153) | Generally less sensitive than multiple myeloma lines | [4] |

| IC50 (Cell Viability) | HCT116 (colon cancer) | 0.31 µM | [10] |

| IC50 (Cell Viability) | HL-60 (leukemia) | 0.45 µM | [10] |

| Induction of CHOP protein | RPMI8226 (multiple myeloma) | Up to 2.7-fold increase in vivo | [4] |

| Inhibition of PDE6 | Biochemical Assay | IC50 lower than sildenafil, higher than vardenafil | [11] |

| PDE6 Inhibition Constant (Ki) | Ex vivo ERG | 80 nM | [11] |

Pharmacokinetics

This compound was developed as an orally bioavailable inhibitor of p97.[2][3] Preclinical studies demonstrated its ability to achieve plasma concentrations sufficient for in vivo target engagement and anti-tumor activity.[4]

| Parameter | Species | Dose | Value | Reference(s) |

| Plasma Concentration | SCID mice with RPMI8226 xenografts | 60 mg/kg (single oral dose) | 2 to 20 µmol/L over 24 hours | [4] |

| Oral Bioavailability | Preclinical models | Sufficient for in vivo efficacy | [2][3] |

Experimental Protocols

General Experimental Workflow for Evaluating this compound

A typical workflow for assessing the in vitro and in vivo activity of this compound is outlined below.

Detailed Methodologies

1. p97 ATPase Activity Assay (ADP-Glo™ Kinase Assay)

This assay quantifies p97 ATPase activity by measuring the amount of ADP produced.

-

Reagents: Purified human p97 enzyme, ATP, ADP-Glo™ Kinase Assay kit (Promega).

-

Procedure:

-

Incubate purified p97 enzyme with varying concentrations of this compound in the presence of ATP in a reaction buffer.

-

After the kinase reaction, add ADP-Glo™ Reagent to terminate the reaction and deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

-

Measure luminescence using a plate reader. The light signal is proportional to the ADP concentration and inversely proportional to the p97 ATPase activity.

-

Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[12]

-

2. Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP.

-

Reagents: Cancer cell lines, this compound, CellTiter-Glo® Reagent (Promega).

-

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound for a specified period (e.g., 72 hours).[4]

-

Add CellTiter-Glo® Reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

Measure luminescence using a plate reader.

-

Calculate GI50 (concentration for 50% growth inhibition) or IC50 values.[4][10]

-

3. Western Blotting for Pharmacodynamic Markers

This technique is used to detect and quantify proteins indicative of UPR activation and apoptosis.

-

Reagents: Cell lysates from this compound treated and untreated cells, primary antibodies against BiP, sXBP1, p-PERK, CHOP, K48-linked polyubiquitin, cleaved PARP, and a loading control (e.g., GAPDH), secondary antibodies.

-

Procedure:

-

Treat cells with this compound for a specified time (e.g., 8 hours).[4]

-

Lyse the cells and determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and incubate with primary antibodies overnight.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify band intensities relative to the loading control.[4]

-

Clinical Development and Off-Target Effects

This compound entered Phase I clinical trials for patients with multiple myeloma and solid tumors.[2][5] However, the trials were terminated due to on-target toxicity and an unexpected off-target effect causing visual impairment, such as photophobia and dyschromatopsia.[5][11] Subsequent studies revealed that this compound is a potent inhibitor of phosphodiesterase-6 (PDE6), an enzyme crucial for phototransduction in retinal photoreceptors.[11] This off-target effect was found to be reversible.[11]

Conclusion

This compound is a potent and selective inhibitor of p97 with significant preclinical anti-tumor activity driven by the induction of unresolved ER stress and apoptosis. Its development provided crucial validation for p97 as a therapeutic target in oncology. While its clinical progression was halted due to toxicity and off-target effects on vision, the extensive research on this compound has provided a deep understanding of its pharmacokinetics and pharmacodynamics. This knowledge serves as a valuable foundation for the development of next-generation p97 inhibitors with improved therapeutic windows. The detailed experimental protocols and pathway visualizations presented in this guide offer a comprehensive resource for researchers in the field of protein homeostasis and cancer drug development.

References

- 1. Facebook [cancer.gov]

- 2. Discovery of a First-in-Class, Potent, Selective, and Orally Bioavailable Inhibitor of the p97 AAA ATPase (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Structural Basis of p97 Inhibition by the Site-Selective Anticancer Compound this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting the AAA ATPase p97 as an approach to treat cancer through disruption of protein homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, an inhibitor of P97, suppresses osteosarcoma growth and stem cell properties by altering protein homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. caymanchem.com [caymanchem.com]

- 10. Proteomics analysis reveals the differential impact of the p97 inhibitor this compound on protein levels in various cellular compartments of the HL-60 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A p97/Valosin-Containing Protein Inhibitor Drug this compound Has a Potent but Reversible Off-Target Effect on Phosphodiesterase-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Discovery of novel benzylquinazoline molecules as p97/VCP inhibitors [frontiersin.org]

A Technical Guide to the Solubility and Stability of CB-5083 for In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

CB-5083 is a potent and selective, first-in-class, orally bioavailable inhibitor of the p97 AAA ATPase (also known as VCP). By targeting p97, this compound disrupts cellular protein homeostasis, leading to the accumulation of poly-ubiquitinated proteins and triggering the unfolded protein response (UPR), ultimately inducing apoptosis in cancer cells.[1][2][3][4] Accurate and reproducible in vitro studies using this compound are contingent upon its proper handling, specifically concerning its solubility and stability in experimental systems. This guide provides an in-depth overview of the solubility and stability of this compound for in vitro assays, including recommended solvents, stock solution preparation, and considerations for its use in cell culture media.

This compound: Mechanism of Action

This compound is an ATP-competitive inhibitor that selectively targets the D2 ATPase domain of p97.[4] The inhibition of p97's ATPase activity disrupts its function in ubiquitin-dependent protein degradation pathways, including the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway.[1][3] This leads to an accumulation of misfolded and poly-ubiquitinated proteins in the endoplasmic reticulum, inducing ER stress and activating all three arms of the UPR: PERK, IRE1, and ATF6.[5] Persistent ER stress and an unresolved UPR ultimately trigger apoptotic cell death, making p97 an attractive target in oncology research.

Figure 1: Simplified signaling pathway of this compound action.

Solubility of this compound

This compound is a crystalline solid that is practically insoluble in water. Therefore, organic solvents are required to prepare stock solutions for in vitro experiments. The most commonly used solvents are dimethyl sulfoxide (DMSO) and ethanol.

Table 1: Solubility of this compound in Common Solvents

| Solvent | Concentration (mg/mL) | Concentration (mM) | Reference(s) |

| DMSO | ≥ 20.65 | ≥ 50 | [6] |

| DMSO | 41.35 | 100 | [1] |

| DMSO | 82-83 | ~200 | [7] |

| Ethanol | ≥ 4.4 | ≥ 10.6 | [6] |

| Ethanol | 41.35 | 100 | [1] |

| Warmed Ethanol | Sparingly Soluble | - | [8] |

Note: The molecular weight of this compound is 413.48 g/mol .

For most in vitro applications, DMSO is the preferred solvent due to its high solubilizing capacity for this compound. It is important to use anhydrous, high-purity DMSO to minimize degradation of the compound and ensure reproducibility.

Preparation and Storage of Stock Solutions

Proper preparation and storage of stock solutions are critical to maintaining the integrity and activity of this compound.

Table 2: Recommended Protocol for this compound Stock Solution Preparation

| Step | Procedure | Notes |

| 1. | Weigh the desired amount of this compound crystalline solid in a sterile microfuge tube. | Perform in a chemical fume hood using appropriate personal protective equipment. |

| 2. | Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM). | To aid dissolution, the tube can be warmed to 37°C for 10 minutes and/or sonicated in an ultrasonic bath.[6] |

| 3. | Vortex the solution until the compound is completely dissolved. | Ensure no visible particulates remain. |

| 4. | Aliquot the stock solution into smaller volumes in sterile, amber glass vials or polypropylene tubes. | This minimizes freeze-thaw cycles and exposure to light. |

| 5. | Store the aliquots at -20°C or -80°C. | Purging the vials with an inert gas like argon or nitrogen before sealing can further enhance stability.[8] |

Stability of Stock Solutions:

-

In DMSO: Stock solutions of this compound in DMSO are stable for at least one year when stored at -20°C and for up to two years at -80°C.

-

Long-term Storage: For long-term storage, -80°C is recommended to minimize the potential for degradation. It is advisable to avoid repeated freeze-thaw cycles.

Stability of this compound in Aqueous Media for In Vitro Assays

While stock solutions in DMSO are stable, the stability of this compound in aqueous cell culture media at physiological temperatures (i.e., 37°C) is a critical consideration for experimental design and data interpretation. The introduction of the DMSO stock solution into the aqueous media results in a significant dilution of the organic solvent. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

There is limited published data on the specific degradation kinetics of this compound in various cell culture media. Therefore, it is highly recommended that researchers empirically determine the stability of this compound under their specific experimental conditions.

Figure 2: General experimental workflow for using this compound.

Experimental Protocols

Protocol for Preparation of this compound Working Solution for Cell Culture

-

Thaw a frozen aliquot of the this compound DMSO stock solution at room temperature.

-

Vortex the stock solution briefly to ensure homogeneity.

-

Serially dilute the stock solution in sterile cell culture medium to the desired final concentration. It is recommended to perform dilutions immediately before adding to the cells.

-

Ensure the final concentration of DMSO in the culture medium is consistent across all experimental conditions, including the vehicle control, and is at a non-toxic level (typically ≤ 0.5%).

-

Gently mix the medium containing this compound before adding it to the cell culture plates.

General Protocol for Assessing the Stability of this compound in Cell Culture Medium

This protocol provides a general framework. Specific parameters may need to be optimized based on the available analytical instrumentation.

-

Preparation of Stability Samples:

-

Prepare a working solution of this compound in the desired cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) as used in the planned experiments.

-

Prepare a control sample of the medium without this compound.

-

Incubate the samples at 37°C in a cell culture incubator.

-

-

Time-Point Analysis:

-

Collect aliquots of the samples at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

-

Immediately freeze the collected aliquots at -80°C until analysis to prevent further degradation.

-

-

Sample Analysis (using HPLC):

-

Thaw the samples and prepare them for HPLC analysis. This may involve protein precipitation (e.g., with acetonitrile) followed by centrifugation to remove precipitated proteins.

-

Analyze the supernatant by reverse-phase HPLC with UV detection. The mobile phase and gradient conditions should be optimized to achieve good separation of the parent this compound peak from any potential degradation products.

-

Quantify the peak area of this compound at each time point.

-

-

Data Analysis:

-

Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

-

Plot the percentage of remaining this compound against time to determine the stability profile.

-

Conclusion

This compound is a valuable tool for investigating the role of p97 and the protein homeostasis machinery in various cellular processes, particularly in the context of cancer biology. A thorough understanding and careful management of its solubility and stability are paramount for obtaining reliable and reproducible data in in vitro assays. By following the guidelines outlined in this technical guide, researchers can confidently prepare and utilize this compound in their experimental systems, contributing to a deeper understanding of its therapeutic potential. Given the limited data on its stability in aqueous media, empirical determination under specific experimental conditions is strongly encouraged.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery solubility measurement and assessment of small molecules with drug development in mind - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of a First-in-Class, Potent, Selective, and Orally Bioavailable Inhibitor of the p97 AAA ATPase (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound, an inhibitor of P97, suppresses osteosarcoma growth and stem cell properties by altering protein homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Targeting the AAA ATPase p97 as an approach to treat cancer through disruption of protein homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Unraveling the Off-Target Effects of CB-5083 on PDE-6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CB-5083, a potent and selective inhibitor of the p97/valosin-containing protein (VCP) ATPase, has been a subject of significant interest in oncology due to its role in disrupting protein homeostasis in cancer cells. However, its clinical development was halted by dose-limiting visual disturbances, including photophobia and dyschromatopsia. Subsequent research has revealed that these adverse effects are attributable to the off-target inhibition of phosphodiesterase-6 (PDE-6), a critical enzyme in the retinal phototransduction cascade. This technical guide provides an in-depth analysis of the off-target interaction between this compound and PDE-6, compiling quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.

Introduction

This compound is an orally bioavailable small molecule that competitively inhibits the D2 ATPase domain of p97, a key regulator of the ubiquitin-proteasome system.[1] By disrupting p97 function, this compound induces an accumulation of poly-ubiquitinated proteins, leading to endoplasmic reticulum stress and apoptosis in cancer cells.[1] Phase I clinical trials for solid tumors and multiple myeloma were initiated to evaluate its therapeutic potential.[2]

Despite promising preclinical activity, the trials were terminated due to patients experiencing reversible, dose-dependent visual side effects.[3] These symptoms were analogous to those observed with inhibitors of phosphodiesterase-5 (PDE-5), which are known to have cross-reactivity with PDE-6 in the retina. This led to the hypothesis that the visual disturbances caused by this compound were a result of off-target inhibition of PDE-6.[3]

PDE-6 is a multi-subunit enzyme essential for the hydrolysis of cyclic guanosine monophosphate (cGMP) in photoreceptor cells, a pivotal step in converting light into a neuronal signal.[4] Inhibition of PDE-6 leads to an accumulation of cGMP, resulting in altered photoreceptor cell function and the observed visual disturbances.[5] Understanding the kinetics and functional consequences of this off-target interaction is crucial for the potential future development of p97 inhibitors with an improved safety profile.

Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound against its intended target, p97, and its off-target, PDE-6, has been quantified through various biochemical and cellular assays. For comparative purposes, data for the well-characterized PDE inhibitors, sildenafil and vardenafil, are also included.

| Compound | Target | Assay Type | Inhibitory Value | Metric |

| This compound | p97/VCP | Biochemical | 11 nM | IC50 |

| Osteosarcoma Cell Lines | Cell Viability | 0.3286 - 1.032 µM | IC50 | |

| A549 Cancer Cells | Cell Viability | 680 nM | IC50 | |

| This compound | PDE-6 | Ex vivo ERG | 80 nM | Ki |

| Sildenafil | PDE-6 | Ex vivo ERG | ~560 nM (7-fold higher than this compound) | Ki |

| PDE-6 | Biochemical | Not explicitly stated, but lower potency than this compound | - | |

| Vardenafil | PDE-6 | Biochemical | 11 nM | IC50 |

| PDE-6 | Biochemical | Higher potency than this compound | - | |

| PDE-5 | Biochemical | 0.7 nM | IC50 |

Table 1: Inhibitory Potency of this compound and Reference Compounds.[2][3][6][7]

Experimental Protocols

The characterization of this compound's off-target effects on PDE-6 has relied on a combination of in vitro biochemical assays and in vivo/ex vivo functional assessments of retinal activity.

PDE-6 Activity Assay (In Vitro)

This protocol outlines a method to determine the inhibitory effect of a compound on PDE-6 activity using extracts from bovine rod outer segments (ROS).

Materials:

-

Frozen bovine retinas

-

Sucrose gradient solutions

-

Hypotonic buffer

-

Trypsin

-

cGMP substrate

-

Malachite green-based phosphate detection reagent

-

Test compound (e.g., this compound) dissolved in DMSO

-

Microplate reader

Procedure:

-

Preparation of Bovine Rod Outer Segments (ROS): Isolate ROS from frozen bovine retinas using a sucrose gradient centrifugation method.

-

Extraction of PDE-6: Extract membrane-associated PDE-6 from the ROS by hypotonic lysis.

-

Activation of PDE-6: Activate the extracted PDE-6 by limited proteolytic digestion with trypsin to remove the inhibitory gamma subunits.

-

Inhibition Assay: a. In a 96-well plate, add the activated PDE-6 enzyme to a reaction buffer. b. Add varying concentrations of the test compound (e.g., this compound) or vehicle control (DMSO). Incubate for a predetermined period (e.g., 15 minutes) at room temperature. c. Initiate the enzymatic reaction by adding the cGMP substrate. d. Allow the reaction to proceed for a specific time at 37°C. e. Stop the reaction and measure the amount of phosphate produced from the hydrolysis of cGMP using a malachite green-based colorimetric assay.

-

Data Analysis: Determine the IC50 value of the test compound by plotting the percentage of PDE-6 inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Electroretinography (ERG) in Mice (In Vivo & Ex Vivo)

ERG is a non-invasive technique used to measure the electrical response of the retina to a light stimulus, providing a functional assessment of photoreceptor and other retinal cell activity.

Materials:

-

Adult mice (e.g., C57BL/6J)

-

Ganzfeld dome light stimulator

-

Recording electrodes (corneal, reference, and ground)

-

Amplifier and data acquisition system

-

Anesthetic (e.g., ketamine/xylazine)

-

Mydriatic eye drops (to dilate the pupils)

-

Test compound formulated for in vivo administration (e.g., oral gavage) or for ex vivo retinal perfusion.

In Vivo Protocol:

-

Dark Adaptation: Dark-adapt the mice overnight to maximize rod sensitivity.

-

Animal Preparation: Anesthetize the mouse and dilate its pupils with mydriatic drops. Place the mouse on a heated platform to maintain body temperature.

-

Electrode Placement: Place the recording electrodes on the cornea, subcutaneously between the eyes (reference), and in the tail (ground).

-

Drug Administration: Administer the test compound (e.g., this compound) via the desired route (e.g., oral gavage) at various doses.

-

ERG Recording: a. Scotopic (rod-driven) responses: Record ERG responses to a series of increasing light flash intensities in the dark-adapted state. b. Photopic (cone-driven) responses: After a period of light adaptation, record ERG responses to light flashes to assess cone function.

-

Data Analysis: Analyze the amplitude and implicit time of the a-wave (photoreceptor response) and b-wave (bipolar cell response) to determine the effect of the compound on retinal function.

Ex Vivo Protocol:

-

Retina Isolation: Euthanize a dark-adapted mouse and dissect the retinas in a dark room under dim red light.

-

Retina Mounting: Mount the isolated retina in a perfusion chamber with the photoreceptor side facing the light source.

-

Perfusion: Continuously perfuse the retina with a bicarbonate-buffered Ames' medium.

-

ERG Recording: Record transretinal ERG responses to light stimuli.

-

Drug Application: Add the test compound to the perfusion medium at known concentrations and record the changes in the ERG response. This allows for the determination of a dose-response relationship and calculation of the Ki.[3]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is essential for a comprehensive understanding of the off-target effects of this compound.

Conclusion

The clinical development of the p97 inhibitor this compound was unexpectedly impeded by on-target-like adverse events in the form of visual disturbances. In-depth investigation has conclusively demonstrated that these effects are due to the potent, albeit reversible, off-target inhibition of PDE-6 in the retina.[3] The data compiled in this guide highlight that while this compound is a nanomolar inhibitor of its intended target, p97, it exhibits comparable potency against PDE-6.

The detailed experimental protocols for PDE-6 activity assays and electroretinography provide a framework for the continued evaluation of p97 inhibitors and other drug candidates for potential off-target retinal effects. The signaling and workflow diagrams offer a clear visual summary of the complex biological and experimental processes involved.

For future drug development endeavors targeting p97, medicinal chemistry efforts should focus on designing molecules that maintain high potency for p97 while minimizing interaction with PDE-6. This could potentially be achieved by exploiting structural differences between the ATP-binding pockets of the two enzymes. The findings with this compound underscore the critical importance of comprehensive off-target profiling, particularly for targets with homologues in sensitive tissues like the retina, early in the drug discovery and development process.

References

- 1. Electroretinography 3 Protocol - IMPReSS [web.mousephenotype.org]

- 2. This compound, an inhibitor of P97, suppresses osteosarcoma growth and stem cell properties by altering protein homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A p97/Valosin-Containing Protein Inhibitor Drug this compound Has a Potent but Reversible Off-Target Effect on Phosphodiesterase-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jfophth.com [jfophth.com]

- 5. neuron.mefst.hr [neuron.mefst.hr]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

CB-5083: A Technical Guide to its Impact on Autophagy and Cellular Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

CB-5083 is a first-in-class, orally bioavailable, and selective inhibitor of the AAA (ATPase Associated with diverse cellular Activities) ATPase p97/VCP (Valosin-Containing Protein).[1][2][3] p97 is a critical regulator of protein homeostasis, playing essential roles in the ubiquitin-proteasome system (UPS), endoplasmic reticulum-associated degradation (ERAD), and autophagy.[1][2] By inhibiting p97, this compound disrupts these fundamental cellular processes, leading to an accumulation of poly-ubiquitinated proteins, induction of irresolvable proteotoxic stress, and subsequent activation of the Unfolded Protein Response (UPR) and apoptosis.[1][4][5] This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound modulates autophagy and cellular metabolism, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: p97 Inhibition

This compound is a potent, ATP-competitive inhibitor that selectively targets the D2 ATPase domain of p97.[1][6] The p97 enzyme functions as a homohexamer, utilizing the energy from ATP hydrolysis to remodel, unfold, and segregate ubiquitinated proteins from cellular structures, thereby facilitating their degradation by the proteasome or through autophagy.[1][6]

Inhibition of p97's ATPase activity by this compound effectively stalls these processes. This leads to a rapid and significant accumulation of K48-linked polyubiquitinated proteins, a hallmark of disrupted protein degradation.[6] This disruption of protein homeostasis is the primary trigger for the downstream cellular effects, including profound impacts on the endoplasmic reticulum (ER) and autophagic pathways.[4][6]

Modulation of Autophagy

The effect of this compound on autophagy is complex, with evidence suggesting both activation of the pathway as a stress response and impairment of autophagic flux. p97 itself is involved in several stages of autophagy, including autophagosome maturation.[1][7]

Upon treatment with this compound, cells often exhibit an accumulation of key autophagy-related proteins. In some contexts, an increase in the levels of autophagic markers such as p62 (sequestosome 1) and the lipidated form of Microtubule-associated protein 1A/1B-light chain 3 (LC3-II) is observed.[8] This accumulation can be interpreted as either an induction of autophagy or a blockage in the final stages of the pathway, where autophagosomes fail to fuse with lysosomes for degradation.[4][8] The latter is supported by experiments where combining this compound with bafilomycin A1, a lysosomal inhibitor, prevents the clearance of p62, suggesting that this compound may impair autophagic flux.[4]

Conversely, the intense ER stress induced by this compound is a known trigger for autophagy initiation as a pro-survival response.[4] Therefore, the observed phenotype is likely a combination of autophagy induction due to proteotoxic stress and a simultaneous impairment of its completion due to the essential role of p97 in the process.[4][8] In HL-60 acute myeloid leukemia cells, proteomic analysis showed that this compound treatment led to a downregulation of autophagy-related pathways in the cytoplasm but a significant upregulation in the insoluble cellular fraction.[9]

dot

Caption: this compound inhibits p97, disrupting autophagy maturation and causing marker accumulation.

Quantitative Data: Impact of this compound on Autophagy Markers

| Cell Line | Compound | Concentration | Duration | Marker Change | Reference |

| Patient Myoblasts | This compound | 50-300 nM | 5 days | Increase in p62 and LC3-I/II | [8] |

| HeLa | This compound | 5 µM | 3 hours | Increased number of LC3 puncta | [10] |

| A549 | This compound | 2.5 µM | Not Specified | p62 targeted to peri-nuclear foci and cleared | [4] |

Impact on Cellular Metabolism and the Unfolded Protein Response (UPR)

The primary consequence of this compound-mediated p97 inhibition is the induction of severe and irresolvable endoplasmic reticulum (ER) stress.[6] The ER's protein-folding machinery becomes overwhelmed by the backlog of misfolded and ubiquitinated proteins that cannot be cleared by the ERAD pathway, a process heavily dependent on p97.[6][11] This proteotoxic crisis triggers a powerful activation of the Unfolded Protein Response (UPR).[4][6]

This compound has been shown to activate all three canonical arms of the UPR:

-

PERK Pathway : this compound treatment leads to the phosphorylation of PERK (Protein kinase R-like endoplasmic reticulum kinase).[6][12] Activated PERK phosphorylates eIF2α, leading to a general shutdown of protein translation but selectively promoting the translation of transcription factors like ATF4, which upregulates stress-response genes.[11]

-

IRE1 Pathway : The drug induces the splicing of X-box binding protein 1 (XBP1) mRNA by the endoribonuclease IRE1 (Inositol-requiring enzyme 1).[6][11] Spliced XBP1 (sXBP1) is a potent transcription factor that upregulates genes involved in ERAD and protein folding.[6]

-

ATF6 Pathway : While less detailed in the provided sources, general UPR activation by this compound suggests the involvement of ATF6 (Activating transcription factor 6), which, upon ER stress, translocates to the Golgi for cleavage and activation.[13]

Crucially, when the ER stress is prolonged and cannot be resolved, the UPR switches from a pro-survival to a pro-apoptotic signal. A key mediator of this switch is the transcription factor CHOP (C/EBP homologous protein), which is strongly induced by all three UPR branches.[4][6] this compound treatment results in a robust and sustained induction of CHOP, which subsequently promotes apoptosis by downregulating anti-apoptotic proteins and upregulating pro-apoptotic factors.[4][6]

dot

Caption: this compound induces ER stress, activating all three UPR arms and leading to CHOP-mediated apoptosis.

Quantitative Data: Impact of this compound on UPR Markers and Cell Viability

| Cell Line(s) | Compound | Concentration Range | Duration | Effect | Reference |

| 18 Multiple Myeloma Lines | This compound | Dose Titration | 72 hours | GI₅₀ range: 96 to 1,152 nM (Median: 326 nM) | [6] |

| RPMI8226 | This compound | 0.3125–20 µM | 8 hours | Strong induction of BiP, sXBP1, p-PERK, and CHOP | [6] |

| HCT116 | This compound | 1 µM | 8 hours | Induction of UPR genes (e.g., CHOP, DR5) | [4] |

| HL-60 | This compound | Dose Titration | 48 hours | IC₅₀: 0.45 µM | [9] |

| HCT116 | This compound | Dose Titration | 48 hours | IC₅₀: 0.31 µM | [9] |

Experimental Protocols

Protocol 4.1: Western Blotting for Autophagy Markers (LC3-I/II Conversion)

This protocol is a standard methodology for assessing autophagic flux by measuring the conversion of LC3-I to the lipidated, autophagosome-associated form, LC3-II.[14][15]

Materials:

-

Cell lines of interest (e.g., HeLa, A549)

-

This compound (solubilized in DMSO)

-

Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)

-

Ice-cold 1X Phosphate-Buffered Saline (PBS)

-

RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

4-20% gradient or 15-20% single percentage SDS-PAGE gels

-

PVDF membrane (0.2 µm pore size)

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibody: Rabbit anti-LC3B

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Plate cells to reach 70-80% confluency. Treat cells with this compound at desired concentrations for the specified time. Include a vehicle control (DMSO). For flux analysis, treat a parallel set of wells with both this compound and a lysosomal inhibitor (e.g., 50 µM Chloroquine) for the last 2-4 hours of the experiment.

-